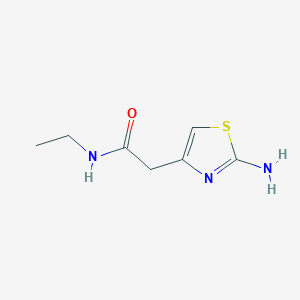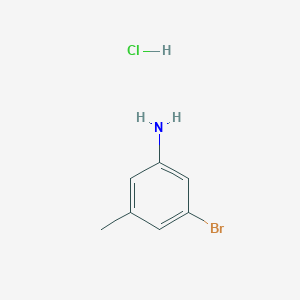
2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide
Übersicht
Beschreibung
The compound seems to be a derivative of 2-aminothiazole . 2-Aminothiazole is a type of organic compound that contains a thiazole ring, which is a ring of four carbon atoms and one nitrogen atom . These compounds are known to have various biological activities .
Synthesis Analysis
While specific synthesis methods for “2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide” were not found, there are general methods for synthesizing 2-aminothiazole derivatives . For example, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Aminothiazoles, including derivatives like 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide , have been utilized as starting materials for synthesizing heterocyclic analogues with potent antimicrobial properties. These compounds have shown effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus epidermidis and Pseudomonas aeruginosa . They are also evaluated for their minimum inhibitory concentration (MIC) values to determine their potency.
Antifungal Efficacy
The antifungal potential of 2-aminothiazole derivatives has been demonstrated through their inhibitory effects on fungal strains like Candida glabrata and Candida albicans . These compounds have shown zones of inhibition that are comparable or superior to standard antifungal drugs like nystatin .
Anti-HIV Properties
2-Aminothiazole-based compounds have been explored for their role as anti-HIV agents. Their ability to inhibit the replication of the HIV virus makes them valuable in the search for new treatments for HIV/AIDS .
Antioxidant Properties
These compounds exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress and damage. This property is particularly beneficial in the prevention of diseases where oxidative stress plays a key role .
Anticancer Applications
2-Aminothiazole analogs have shown selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Their potential as anticancer agents is significant due to their selective toxicity towards cancer cells.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives make them candidates for the development of new pain relief and anti-inflammatory medications. These compounds can potentially be used to treat conditions characterized by inflammation and pain .
Anthelmintic Activity
These derivatives have also been studied for their anthelmintic activity, which is the ability to expel or destroy parasitic worms (helminths). This application is important in the field of veterinary medicine as well as in treating human parasitic infections .
Enzyme Inhibition
2-Aminothiazole derivatives have been used in molecular docking studies to evaluate their interaction with target enzymes, such as UDP-N-acetylmuramate/L-alanine ligase . Compounds with hydroxyl groups substituted on the benzene ring have shown strong binding affinity, indicating their potential as enzyme inhibitors .
Wirkmechanismus
Target of action
The compound “4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine” has been shown to target Biotin carboxylase in Escherichia coli .
Mode of action
2-aminothiazole derivatives have been studied as anticancer agents, with some showing inhibitory activity against a wide range of human cancerous cell lines .
Biochemical pathways
2-aminothiazole derivatives have been shown to interact with multiple enzyme targets such as egfr/vgfer kinase .
Result of action
2-aminothiazole derivatives have been shown to have anticancer effects .
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-2-9-6(11)3-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXSPHKRESDROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)





